molecular formula C5H8N2S B13261394 1-(1,2-Thiazol-5-yl)ethan-1-amine

1-(1,2-Thiazol-5-yl)ethan-1-amine

Cat. No.: B13261394
M. Wt: 128.20 g/mol
InChI Key: YASLCOVGVSMIMR-UHFFFAOYSA-N
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Description

1-(1,2-Thiazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1-(1,2-thiazol-5-yl)ethanamine

InChI

InChI=1S/C5H8N2S/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3

InChI Key

YASLCOVGVSMIMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NS1)N

Origin of Product

United States

Contextualization of the 1,2 Thiazole Core in Chemical Biology Research

The 1,2-thiazole ring system, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry and drug discovery. wisdomlib.orgglobalresearchonline.netnih.gov This structural motif is found in a variety of natural products, including vitamin B1 (thiamine), and serves as a crucial component in numerous synthetic compounds with a broad spectrum of biological activities. nih.govwikipedia.orgnih.gov The aromatic nature of the thiazole (B1198619) ring, characterized by significant pi-electron delocalization, contributes to its chemical stability and diverse reactivity, allowing for various substitutions and modifications. wikipedia.orgnih.gov

The versatility of the 1,2-thiazole core has led to its incorporation into a wide range of therapeutic agents. nih.gov Thiazole derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. wisdomlib.orgnih.govresearchgate.net For instance, several FDA-approved drugs, such as the anticancer agent dasatinib (B193332) and the antifungal medication abafungin, feature a thiazole ring, highlighting its importance in the development of clinically relevant molecules. globalresearchonline.netnih.gov The ability of the thiazole nucleus to interact with various biological targets, including enzymes and receptors, underscores its significance as a "privileged scaffold" in medicinal chemistry. nih.govwjrr.org Researchers continue to explore the synthesis of novel thiazole derivatives to develop new therapeutic agents with improved efficacy and specificity. globalresearchonline.netneliti.com

Overview of Scholarly Research Trajectories Pertaining to 1 1,2 Thiazol 5 Yl Ethan 1 Amine

Scholarly research on 1-(1,2-thiazol-5-yl)ethan-1-amine has primarily focused on its synthesis and its potential as a chiral building block in the creation of more complex molecules. The synthesis of chiral amines, such as this compound, is a significant area of interest in organic chemistry due to their widespread use in the pharmaceutical industry. acs.org Various synthetic routes are being explored to produce this compound efficiently and with high enantiomeric purity. These methods often involve the asymmetric reduction of a corresponding ketone or the use of chiral auxiliaries. nih.gov

The primary research trajectory for this compound appears to be its utilization as an intermediate in the synthesis of novel compounds with potential biological activity. The presence of the chiral amine group attached to the 1,2-thiazole ring makes it a valuable synthon for creating diverse molecular architectures. Researchers are investigating the incorporation of this fragment into larger molecules to explore their structure-activity relationships (SAR) for various biological targets. While specific biological activity data for this compound itself is not extensively reported in publicly available literature, its role as a precursor to other potentially bioactive molecules is a key driver of its academic investigation.

Scope and Foundational Objectives of Current Academic Inquiry into 1 1,2 Thiazol 5 Yl Ethan 1 Amine

Established Synthetic Routes for the this compound Scaffold

The synthesis of this compound is not extensively documented in a single, end-to-end published procedure. However, its synthesis can be logically achieved by combining established methods for constructing the 1,2-thiazole (isothiazole) ring with standard procedures for converting a ketone to a chiral primary amine. The most plausible synthetic route involves the preparation of a key precursor, 5-acetyl-1,2-thiazole, followed by its conversion to the target amine.

A primary method for converting the ketone precursor to the final amine is through reductive amination. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt (like ammonium acetate (B1210297) or ammonium iodide), to form an intermediate imine. This imine is then reduced in situ to the desired primary amine using a suitable reducing agent, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Regioselective Synthesis Strategies and Their Yield Optimization

Regioselectivity is a critical challenge in the synthesis of the this compound scaffold, primarily during the initial formation of the 5-substituted 1,2-thiazole ring. Unlike the more common 1,3-thiazole, the synthesis of the 1,2-isomer, also known as isothiazole (B42339), requires specific strategies to control the placement of substituents.

General strategies for forming the isothiazole ring often involve the cyclization of precursors that already contain the requisite S-N bond or can form it intramolecularly. The regiochemical outcome depends on the nature and substitution pattern of the starting materials. For instance, the reaction of β-aminovinyl ketones with sulfurating agents can lead to isothiazoles, but may also produce isomeric thiazoles.

Optimization of yield and regioselectivity often involves:

Catalyst Selection : The choice of catalyst can influence which reaction pathway is favored, leading to a higher yield of the desired regioisomer.

Reaction Conditions : Temperature, solvent, and reaction time can be manipulated to favor the kinetic or thermodynamic product, which can have different isomeric structures. For example, some reactions might initially form one isomer that can rearrange to a more stable one over time or at higher temperatures. acs.org

Protecting Groups : Strategic use of protecting groups on the precursors can block certain reactive sites, directing the cyclization to occur in a specific orientation and thus ensuring the formation of the 5-substituted product.

Stereoselective Synthesis Approaches and Enantiomeric Control

The conversion of the prochiral ketone, 5-acetyl-1,2-thiazole, into the chiral amine this compound is a key step where stereocontrol is essential for producing enantiomerically pure compounds. Two major state-of-the-art methodologies are employed for this transformation: transition metal-catalyzed asymmetric hydrogenation and biocatalysis. researchgate.netacs.org

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful method for the enantioselective synthesis of chiral amines. acs.orgnih.gov It typically involves the hydrogenation of an intermediate imine (formed from the ketone and an amine source) using a chiral catalyst. nih.gov These catalysts consist of a transition metal, such as ruthenium (Ru), iridium (Ir), or rhodium (Rh), complexed with a chiral ligand. The ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the imine, thereby producing one enantiomer of the amine in excess. acs.org The choice of metal, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee). researchgate.netacs.org

Biocatalytic Reductive Amination: Enzymes offer an environmentally friendly and highly selective alternative for synthesizing chiral amines. nih.gov

Amine Transaminases (ATAs) : These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to the ketone substrate. By using an engineered transaminase that exhibits high stereoselectivity, the (R)- or (S)-enantiomer of the amine can be produced with excellent purity. nih.gov

Amine Dehydrogenases (AmDHs) : These enzymes catalyze the direct reductive amination of a ketone using ammonia as the amine source and a cofactor like NAD(P)H for reduction. nih.govacs.org Protein engineering has been used to develop AmDHs with broad substrate scopes and high stereoselectivity. nih.gov

Table 1: Comparison of Stereoselective Methods for Chiral Amine Synthesis

Method Catalyst/Enzyme Advantages Considerations
Asymmetric Hydrogenation Ru, Ir, or Rh complexes with chiral ligands (e.g., BINAP, DuPhos, f-binaphane) High turnover numbers, broad substrate scope, well-established methods. researchgate.netnih.gov Requires expensive and often air-sensitive catalysts; optimization of ligands and conditions can be extensive. researchgate.net
Biocatalysis (Transaminases) Engineered Amine Transaminases (ATAs) Extremely high enantioselectivity (>99% ee), mild reaction conditions (aqueous media, room temp). nih.gov Reaction equilibrium can be unfavorable; requires a sacrificial amine donor. nih.gov
Biocatalysis (Dehydrogenases) Engineered Amine Dehydrogenases (AmDHs) Uses inexpensive ammonia, generates water as the only byproduct, high stereoselectivity. nih.govacs.org Requires cofactor regeneration system (e.g., using glucose dehydrogenase). acs.org

Exploration of Precursor Compounds and Intermediate Reactivity in the Synthesis of this compound

The synthesis of the target amine hinges on the availability of suitable precursors. The most direct precursor is 5-acetyl-1,2-thiazole . The synthesis of this intermediate itself is a significant chemical challenge.

General methods for synthesizing 5-substituted-1,3-thiazoles, which are isomeric to the target ring system, often utilize the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. encyclopedia.pub However, for the 1,2-thiazole (isothiazole) ring, different precursors are necessary. Synthesis might start from compounds that can undergo cyclization with a sulfur source or from precursors that already contain a sulfur-nitrogen bond.

A plausible, though not explicitly documented, route to 5-acetyl-1,2-thiazole could involve the cyclization of a γ-ketonitrile or a related open-chain precursor. The reactivity of such intermediates is key; the presence of multiple functional groups requires careful control of reaction conditions to ensure the desired cyclization occurs without side reactions.

Another important class of intermediates are the imines formed during reductive amination. The stability and reactivity of the N-H imine formed from 5-acetyl-1,2-thiazole and ammonia are critical. These imines are often unstable and exist in equilibrium with the ketone and ammonia, making their efficient reduction a challenge that requires careful selection of the catalytic system. researchgate.net

Advanced Derivatization Strategies and Homologous Analogue Synthesis Based on this compound

Once synthesized, this compound serves as a versatile scaffold for creating a library of analogues through derivatization of either the thiazole ring or the ethanamine side chain.

Chemical Modifications of the 1,2-Thiazole Ring System

The 1,2-thiazole ring possesses unique reactivity that can be exploited for further modification. Unlike the 1,3-isomer, where C5 is often the most nucleophilic position, the reactivity of the 1,2-thiazole ring is different. pharmaguideline.com

Electrophilic Substitution : The positions on the isothiazole ring (C3, C4, and C5) have differing electron densities. Electrophilic substitution reactions, such as halogenation (bromination, chlorination) or nitration, can potentially occur. The position of attack will be directed by the existing substituents and the reaction conditions. Halogenated derivatives can then be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon bonds.

Metallation and Deprotonation : The acidity of the C-H protons on the ring can be exploited. Strong bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate the most acidic position, creating a nucleophilic center. This lithiated intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functional groups.

Ring-Opening Reactions : Under certain conditions, nucleophiles can attack the sulfur atom, leading to the cleavage of the N-S bond and ring-opening. This can be a route to novel open-chain compounds or a prelude to a ring-transformation reaction to form a different heterocyclic system.

Modifications at the Ethanamine Moiety

The primary amine group of this compound is a highly versatile functional handle for derivatization. Standard amine chemistry can be readily applied to generate a wide array of analogues.

N-Acylation : The amine can be easily acylated by reacting it with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) to form amides. This is a common strategy in medicinal chemistry to modify the properties of a lead compound.

N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.

N-Alkylation : The primary amine can be converted to a secondary or tertiary amine through reductive amination with aldehydes or ketones, or via direct alkylation with alkyl halides.

Urea and Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively. These functional groups are often found in biologically active molecules.

Various derivatizing reagents are also used for the analytical detection of amines, and the underlying reactions are applicable for synthesis. Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC), and phenyl isothiocyanate (PITC) react readily with primary amines to form stable derivatives. nih.govrsc.org

Application of Sustainable Chemistry Principles in the Synthesis of this compound

The development of eco-friendly synthetic protocols for thiazole derivatives has been a significant area of research, driven by the need to mitigate the environmental impact of chemical manufacturing. nih.govresearchgate.net These strategies are directly applicable to the synthesis of this compound. Key areas of innovation include the use of biocompatible and recyclable catalysts, the replacement of volatile organic compounds (VOCs) with greener solvents, and the application of alternative energy sources to accelerate reactions and reduce energy consumption. nih.govnih.govmdpi.com

Biocatalysts and Recyclable Catalysts:

A significant advancement in the green synthesis of thiazoles is the use of biocatalysts and recyclable catalytic systems. For instance, chitosan (B1678972), a biodegradable polymer derived from chitin, and its derivatives have been employed as effective, eco-friendly catalysts. nih.gov One study highlighted the use of a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) as a highly efficient and reusable biocatalyst for thiazole synthesis. nih.gov This catalyst demonstrated greater thermal stability and a larger surface area compared to unmodified chitosan, leading to higher reaction yields. nih.gov Similarly, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been used as a recyclable catalyst, which can be easily recovered and reused multiple times without a significant drop in its catalytic activity. mdpi.com

Another approach involves the use of magnetic nanoparticles as catalyst supports, which allows for easy separation of the catalyst from the reaction mixture using an external magnet. researchgate.nettandfonline.com For example, NiFe2O4 nanoparticles have been successfully used as a reusable catalyst in the one-pot, three-component synthesis of thiazole scaffolds. nih.govacs.org This method offers high yields and the ability to recycle the catalyst for several runs without a noticeable decrease in its effectiveness. researchgate.net

Green Solvents and Solvent-Free Conditions:

The use of hazardous and volatile organic solvents is a major concern in traditional organic synthesis. Green chemistry promotes the use of safer alternatives such as water, ethanol, or deep eutectic solvents (DESs). bohrium.comnih.gov DESs, which are mixtures of hydrogen bond donors and acceptors, are particularly promising due to their low toxicity, biodegradability, and low cost. nih.govencyclopedia.pubresearchgate.net For example, a mixture of L-proline and ethylene (B1197577) glycol has been used as an effective and eco-friendly medium for the synthesis of thiazolo[5,4-d]thiazoles. nih.gov

In some cases, reactions can be performed under solvent-free conditions, completely eliminating the need for a solvent and thereby reducing waste and simplifying product purification. youtube.com

Alternative Energy Sources:

Microwave irradiation and ultrasound have emerged as powerful tools in green chemistry for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. benthamdirect.comtandfonline.comresearchgate.neteurekaselect.com

Microwave-assisted synthesis has been successfully applied to the Hantzsch thiazole synthesis, a classical method for preparing these heterocycles. nih.gov This technique significantly reduces reaction times from hours to minutes and often results in higher yields. benthamdirect.comnih.gov

Ultrasonic irradiation is another energy-efficient method that has been used for the synthesis of various thiazole derivatives. nih.govtandfonline.comjmchemsci.comresearchgate.net The mechanical effects of ultrasound, such as cavitation, can enhance mass transfer and accelerate reaction rates, often at ambient temperature. nih.govtandfonline.com The combination of ultrasound with green catalysts, such as chitosan-based hydrogels, has proven to be a particularly effective and sustainable approach. nih.govmdpi.com

Multicomponent and One-Pot Reactions:

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that align with the principles of green chemistry. scispace.comnih.gov By combining multiple reaction steps into a single operation, MCRs reduce the need for intermediate purification steps, thereby saving time, energy, and materials, and minimizing waste generation. nih.govacs.orgresearchgate.net The synthesis of highly functionalized thiazoles has been achieved through one-pot, three-component reactions, often catalyzed by recyclable nanoparticles in green solvents. nih.govacs.org

The table below summarizes various sustainable methodologies that have been applied to the synthesis of thiazole derivatives and could be adapted for the synthesis of this compound.

Table 1: Comparison of Sustainable Synthetic Methods for Thiazole Derivatives

Method Catalyst Solvent Energy Source Key Advantages Yield (%) Reference(s)
Biocatalysis Terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) Ethanol Ultrasound Recyclable catalyst, mild conditions, short reaction times High nih.gov
Heterogeneous Catalysis NiFe2O4 Nanoparticles Ethanol:Water (1:1) Reflux Recyclable catalyst, one-pot synthesis 90 nih.govacs.org
Deep Eutectic Solvents L-proline L-proline:Ethylene Glycol Conventional Heating / Microwave Eco-friendly solvent, high purity 75-92 nih.gov
Microwave-Assisted Synthesis - Methanol Microwave Reduced reaction time, improved yields - nih.gov
Ultrasound-Assisted Synthesis Silica (B1680970) supported tungstosilisic acid - Ultrasound Recyclable catalyst, high yields 79-90 mdpi.com
One-Pot Synthesis - Ethanol - High efficiency, reduced waste Moderate to Good scispace.com

Quantum Chemical Analyses of this compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of this compound. These theoretical computations offer insights into the molecule's stability, reactivity, and intramolecular interactions. shd-pub.org.rs

Electronic Structure Analysis (e.g., HOMO-LUMO, Electrophilic/Nucleophilic Sites)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap generally correlates with higher reactivity and potential biological activity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For thiazole derivatives, this gap reveals the potential for intramolecular charge transfer. shd-pub.org.rsresearchgate.net

The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, signify the molecule's ability to interact with other species. mgesjournals.com Analysis of the wave function can indicate that electron absorption corresponds to the transition from the ground to the first excited state, primarily an electron excitation from the HOMO to the LUMO. mgesjournals.com In related thiazole structures, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. mgesjournals.com

Molecular Electrostatic Potential (MEP), ELF (Electron Localization Function), and LOL (Localized Orbital Locator) analyses are used to identify the electrophilic and nucleophilic sites within the molecule. nih.gov The MEP map, for instance, visualizes the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack (nucleophilic centers) and blue regions (positive potential) indicating sites prone to nucleophilic attack (electrophilic centers). For this compound, the nitrogen atom of the amine group and the nitrogen in the thiazole ring would be expected to be primary nucleophilic sites.

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives This table presents typical data obtained from DFT calculations for thiazole-containing compounds, illustrating the parameters used to analyze electronic structure.

ParameterTypical ValueSignificance
EHOMO (eV)-6.0 to -7.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO (eV)-1.5 to -2.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE in eV)~4.0 to 5.5Indicates chemical reactivity and kinetic stability. nih.govnih.gov
Dipole Moment (Debye)2.0 to 4.0Measures the polarity of the molecule, influencing solubility and intermolecular interactions. shd-pub.org.rs

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule. This is often achieved by constructing a Potential Energy Surface (PES) by systematically rotating the molecule around its flexible single bonds, such as the bond connecting the ethanamine group to the thiazole ring. nih.gov

By calculating the energy for each rotational step, a landscape of energy minima and transition states is generated. nih.gov The conformers residing in the deepest energy wells represent the most stable and thus most probable structures of the molecule under given conditions. nih.gov For this specific compound, key dihedral angles would include the C-C-N-H and C-S-C-C angles, and their rotation would reveal the preferred orientation of the amine group relative to the thiazole ring, which is crucial for how the molecule fits into a biological target's binding site.

Molecular Docking and In Silico Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is crucial for understanding the potential biological targets of this compound and the nature of its interactions at the molecular level. nih.gov Thiazole derivatives have been extensively studied as inhibitors for various targets, including enzymes and receptors involved in cancer and microbial diseases. nih.govnih.govresearchgate.net

Theoretical Exploration of Potential Binding Sites and Modes

Docking simulations place the ligand into the active site of a target protein in various possible conformations and orientations. An algorithm then scores these poses based on how well they fit geometrically and energetically. nih.gov This exploration can reveal that the thiazole ring often participates in π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine within the binding pocket. nih.gov The amine group can act as a hydrogen bond donor or acceptor, forming critical connections with polar residues such as serine or with the protein backbone. semanticscholar.org

Predicted Binding Affinities and Interaction Hypotheses

The docking score, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the ligand's affinity for the target. semanticscholar.org A lower binding energy suggests a more stable and favorable interaction. By analyzing the top-scoring poses, specific interaction hypotheses can be formulated. For instance, a simulation might predict that the nitrogen of the thiazole ring acts as a hydrogen bond acceptor, while the -NH2 group of the ligand forms a hydrogen bond with a specific glutamic acid residue in the active site. These hypotheses provide a rational basis for designing more potent derivatives.

Table 2: Representative Molecular Docking Results for Thiazole Derivatives Against a Hypothetical Kinase Target This table illustrates the type of data generated from a molecular docking study, showing predicted binding affinities and key interactions for a series of hypothetical analogs.

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-7.8Tyr183, Lys106π-π stacking, Arene-cation nih.govsemanticscholar.org
Analog A (with -OH group)-8.5Ser95, Arg96Hydrogen bond, Arene-cation semanticscholar.org
Analog B (with -Cl group)-8.1Phe322, Tyr394Hydrophobic, Halogen bond nih.gov
Analog C (N-methylated)-7.2Tyr183π-π stacking nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For a set of derivatives of this compound, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. nih.gov

The process involves calculating a range of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as:

Hydrophobicity: (e.g., LogP)

Electronic properties: (e.g., Dipole Moment, Quadrupole1) nih.gov

Topological/Steric properties: (e.g., Molecular Weight (MW), Molar Refractivity (MR), Kappa indices (e.g., kappa2)) nih.gov

Using statistical methods like Multiple Linear Regression (MLR), an equation is derived that links a combination of these descriptors to the observed biological activity (e.g., IC50). researchgate.net The resulting model's predictive power is then rigorously tested using cross-validation techniques. researchgate.net A successful QSAR model not only predicts activity but also provides insight into which molecular features are most important for the desired biological effect. nih.gov For example, a model might reveal that higher hydrophobicity and the presence of a hydrogen bond donor at a specific position are critical for inhibitory activity.

Table 3: Example of a QSAR Model for a Series of Thiazole Derivatives This table shows a hypothetical QSAR equation and the significance of various molecular descriptors in predicting biological activity.

QSAR Model Equation: pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...
DescriptorCoefficient (β)Significance (p-value)Interpretation
XlogP+0.45< 0.01Positive correlation; increased hydrophobicity enhances activity. nih.gov
Molecular Weight-0.12< 0.05Negative correlation; suggests a preference for smaller molecules.
Dipole Moment+0.28< 0.05Positive correlation; higher polarity is favorable.
Number of H-bond Donors+0.60< 0.01Strong positive correlation; H-bond donors are crucial for binding.
Model Statistics: R2 = 0.941, F = 99.103 nih.gov

Development of QSAR Models for Thiazole Amines

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. For thiazole amines, various 2D and 3D QSAR models have been developed to predict their efficacy in different therapeutic areas.

Researchers have successfully built statistically significant 2D and 3D QSAR models for various series of thiazole derivatives. researchgate.netimist.ma For instance, models developed for the antimicrobial activity of aryl thiazole derivatives have shown high correlation coefficients (r² up to 0.95) and predictive power (q² up to 0.86). researchgate.net These studies reveal that 3D models often point to electrostatic effects as the dominant factor in determining binding affinities, while 2D models can identify key structural descriptors, such as T_C_C_4, that contribute significantly to the activity. researchgate.net

In the context of antihistaminic activity, QSAR studies on thiazole and benzothiazole (B30560) derivatives have established a strong link between biological activity (pA2(H1)) and chromatographic data. akjournals.comakjournals.com These models demonstrate that lipophilicity, often represented as log P, is a crucial parameter, with higher log P values correlating with increased H1-antihistamine effects. akjournals.com The predictive power of these models is substantial, with correlation coefficients (R²) for predicted versus actual biological activity reaching between 0.92 and 0.96. akjournals.com

Furthermore, QSAR modeling has been applied to design thiazole amine derivatives as inhibitors for specific enzymes like PIN1 and Aurora kinase. imist.maacs.org These studies employ various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), to identify key molecular descriptors like molar refractivity (MR), LogP, and the energy of the Lowest Unoccupied Molecular Orbital (E LUMO) that govern their inhibitory potential. imist.ma

Table 1: Summary of QSAR Model Findings for Thiazole Amines

Model Type Target Activity Key Descriptors/Findings Statistical Significance Source
2D & 3D QSARAntimicrobialElectrostatic effects and T_C_C_4 descriptors are dominant.r² = 0.9521, q² = 0.8619 researchgate.net
QSAR (TLC-based)H1-AntihistamineLipophilicity (log P) is a crucial factor for activity.R² = 0.92–0.96 akjournals.com
MLR, PLS, ANNPIN1 InhibitionImportant descriptors include MR, LogP, and E LUMO.R²test up to 0.98 (ANN) imist.ma
PLS, PCRAurora Kinase InhibitionUsed to establish a linear association between IC50 and descriptors.- acs.org

Predictive Modeling for Structural Optimizations

The insights gained from QSAR and other molecular modeling techniques are instrumental in the predictive optimization of thiazole amine structures. By understanding which molecular properties drive biological activity, chemists can rationally design new analogues with enhanced potency and selectivity. researchgate.netimist.ma

Molecular docking studies, for example, are used to simulate the binding of thiazole amine derivatives within the active sites of target enzymes, such as cyclooxygenase (COX). ekb.eg These simulations help in evaluating the binding potency and identifying key interactions, guiding the design of compounds with improved inhibitory effects. ekb.eg

Similarly, a combination of QSAR, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, and molecular dynamics simulations provides a comprehensive framework for designing novel inhibitors. acs.org This multi-faceted approach allows for the optimization of lead compounds by predicting their activity and pharmacokinetic profiles, thereby accelerating the drug discovery process. acs.org Density Functional Theory (DFT) calculations are also employed to assess the reactivity parameters of designed molecules by evaluating their frontier molecular orbitals (HOMO and LUMO). ekb.eg

Advanced Spectroscopic Methodologies for Comprehensive Structural and Conformational Research

A variety of advanced spectroscopic techniques are essential for the detailed elucidation of the structure, stereochemistry, and conformational behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Stereochemical and Tautomeric Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the constitution and stereochemistry of organic molecules. For a chiral compound like this compound, both ¹H and ¹³C NMR are critical. The asymmetry introduced by the chiral center next to the ethylamine (B1201723) group leads to diastereotopicity, resulting in more complex NMR spectra compared to achiral analogues. researchgate.net

A significant aspect of thiazole amine chemistry is the potential for amine-imine tautomerism. NMR spectroscopy, particularly in the solid state, combined with DFT calculations, is a powerful method to distinguish between these tautomeric forms. nih.gov The correct tautomer can often be identified by comparing experimentally measured ¹³C solid-state NMR spectra with spectra calculated for each possible tautomer. nih.gov Furthermore, the location of protons involved in hydrogen bonding, which stabilizes a particular tautomeric form, can be confirmed by observing intermolecular contacts in the crystal structure, corroborating the NMR findings. nih.govresearchgate.net Studies on related systems have shown that the prevalence of a specific tautomer can be solvent-dependent, a phenomenon that can be investigated by recording NMR spectra in various solvents. rsc.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments are then used to induce fragmentation, and the resulting pattern provides a fingerprint that helps to elucidate the molecular structure. nih.gov

The fragmentation of thiazole derivatives often follows predictable pathways. researchgate.netresearchgate.net For this compound, fragmentation would likely involve initial loss of the amino group (NH₂) or a methyl radical (CH₃). Subsequent fragmentation could involve the opening of the thiazole ring, leading to the loss of small, stable molecules like acetylene (B1199291) or hydrogen cyanide (HCN). researchgate.net The precise masses of these fragments, determined by HRMS, allow for the unambiguous identification of the fragmentation pathway.

Table 2: Plausible Mass Fragmentation Pattern for this compound

Fragment Proposed Loss Description
[M-NH₂]⁺Loss of amino groupCleavage of the C-N bond at the chiral center.
[M-CH₃]⁺Loss of methyl groupAlpha-cleavage adjacent to the amine.
[Thiazole ring fragments]Ring openingSubsequent loss of units like HCN, C₂H₂, or sulfur-containing radicals.

Vibrational Spectroscopy (IR, Raman) for Delimiting Molecular Conformations and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of a molecule. For this compound, these methods, often paired with DFT calculations for accurate band assignment, are invaluable. researchgate.netmdpi.com

Characteristic vibrational bands would include N-H stretching vibrations, typically observed in the 3500–3300 cm⁻¹ region, which are sensitive to hydrogen bonding. nih.gov The C-H stretching and bending modes of the ethyl group and the aromatic C-H of the thiazole ring would also be present. scialert.net The stretching vibrations of the thiazole ring itself (C=N, C-S) provide a signature fingerprint in the lower wavenumber region. researchgate.net

These spectroscopic methods are particularly powerful for studying intermolecular interactions. The formation of hydrogen bonds, such as N-H···N interactions between molecules, causes a noticeable shift in the frequency and broadening of the N-H stretching band in the IR spectrum. mdpi.com The specific nature and geometry of these interactions in the solid state can be further explored and quantified using techniques like Hirshfeld surface analysis on data obtained from X-ray crystallography. nih.gov For a closely related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, such analysis revealed that H⋯H, O⋯H, S⋯H, and N⋯H interactions are the most significant contributors to the crystal packing. nih.gov

Table 3: Characteristic Vibrational Frequencies for Thiazole Amines

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
N-H Stretch3500 - 3300Indicates presence of amine group; sensitive to hydrogen bonding.
C-H Stretch (Aliphatic)3000 - 2850Corresponds to the ethyl group.
C-H Stretch (Aromatic)3100 - 3000Corresponds to the thiazole ring C-H.
C=N Stretch1630 - 1550Characteristic of the thiazole ring.
C-S Stretch800 - 600Characteristic of the thiazole ring.

Exploration of Biological and Biochemical Interactions: Mechanistic Investigations of 1 1,2 Thiazol 5 Yl Ethan 1 Amine

Investigation of Molecular Recognition Mechanisms and Biochemical Pathways

The thiazole (B1198619) nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its presence in numerous bioactive molecules. nih.govnih.govmdpi.com The unique electronic properties conferred by the sulfur atom can enhance binding affinity and specificity to biological targets. nih.gov The combination of the thiazole ring with other heterocyclic structures often leads to hybrid molecules with enhanced therapeutic potential. nih.gov

Enzymatic Modulation Mechanisms: In Vitro and In Silico Perspectives

Thiazole-containing compounds have demonstrated significant potential as enzyme inhibitors, a crucial aspect of drug development. Both in vitro and in silico studies have been employed to elucidate the mechanisms by which these compounds modulate enzyme activity.

In Vitro Studies:

In vitro assays are fundamental in determining the inhibitory potential of thiazole derivatives against various enzymes. For instance, a series of thiazole-based derivatives were developed as inhibitors of the SARS-CoV-2 Main Protease (Mpro), a key enzyme in viral replication. nih.gov One compound, MC12, exhibited an IC50 value of 77.7 ± 14.1 nM, comparable to the known inhibitor Nirmatrelvir. nih.gov Mass spectrometry and X-ray crystallography confirmed that these compounds act as reversible covalent inhibitors, binding to the Cys145 residue of the enzyme. nih.gov

Similarly, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and tested for their ability to inhibit 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov Several of these compounds showed significant inhibition of 11β-HSD1, with the most active compound, 3i, displaying an IC50 value of 0.31 µM. nih.gov

Furthermore, pyrazoline-thiazole hybrid analogues have been evaluated as inhibitors of α-glucosidase and urease. mdpi.com These studies provide valuable data on the inhibitory concentrations (IC50) of these compounds, offering insights into their potency.

In Silico Studies:

Computational methods, such as molecular docking, are instrumental in predicting and understanding the binding interactions between thiazole derivatives and their target enzymes. Docking studies on thiazole-based inhibitors of SARS-CoV-2 Mpro helped in the design of compounds with a pyridinyl ester for covalent binding and a thiazole core for interaction with the S2 subsite. nih.gov

In the case of EGFR inhibitors, molecular docking has been used to visualize the binding modes of promising thiazole-benzimidazole compounds within the active pocket of the enzyme. nih.gov For pyrazolyl–thiazole derivatives, molecular docking simulations with penicillin-binding proteins and sterol 14α-demethylase have provided insights into their antimicrobial and antifungal activities. nih.gov Similarly, docking studies of thiazolidine-4-carboxamide derivatives with mushroom tyrosinase have revealed that hydrogen bonds and hydrophobic interactions are key to their inhibitory activity. mdpi.com

In silico methods also play a role in identifying potential sites of metabolism and mechanisms of time-dependent inhibition (TDI). For thiabendazole, a thiazole-containing compound, computational tools identified the thiazole group as a TDI fragment and predicted it as a site of metabolism, suggesting epoxidation of the thiazole ring as a possible mechanism of TDI. nih.govresearchgate.net

Interactive Table: Enzymatic Inhibition Data for Thiazole Derivatives

Compound ClassTarget EnzymeKey FindingsIC50 ValuesRef
Thiazole-based derivativesSARS-CoV-2 Main ProteaseReversible covalent inhibitionMC12: 77.7 ± 14.1 nM nih.gov
2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives11β-HSD1Significant inhibitionCompound 3i: 0.31 µM nih.gov
Thiazole-benzimidazolesEGFR TKSignificant potency71.67-152.59 nM nih.gov
Thiazolidine-4-carboxamide derivativesMushroom TyrosinasePotent inhibitionCompound 3c: 16.5 ± 0.37 µM mdpi.com

Receptor Binding Kinetics and Affinity Profiling: In Vitro and Computational Approaches

The interaction of thiazole-containing compounds with various receptors is a critical area of investigation for understanding their pharmacological effects. Both experimental and computational methods are employed to characterize these interactions.

In Vitro Binding Assays:

Radioligand binding assays are a common in vitro technique used to determine the affinity of compounds for specific receptors. For example, a series of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives were evaluated as inhibitors of the KDR kinase, a vascular endothelial growth factor receptor. nih.gov These studies are crucial for identifying potent inhibitors and understanding their structure-activity relationships. nih.gov

The kinetic parameters of drug-target binding, such as the association rate constant (k_on), dissociation rate constant (k_off), and residence time (RT), provide deeper insights into the duration of action and efficacy of a ligand. nih.gov For novel spirobenzo-oxazinepiperidinone derivatives targeting the human equilibrative nucleoside transporter 1 (hENT1), radioligand binding experiments, including displacement, competition association, and washout assays, were used to determine their affinity and binding kinetics. nih.gov These studies revealed that different parts of the molecules could independently influence target affinity and binding kinetics. nih.gov

Computational Approaches:

Molecular docking and other computational techniques are valuable for predicting the binding modes and affinities of thiazole derivatives to their receptor targets. These methods can guide the design of new compounds with improved binding characteristics. For instance, the discovery of a potent trace amine-associated receptor 1 (TAAR1) agonist involved the synthesis and evaluation of various 1,2,4-triazole (B32235) derivatives, where computational modeling likely played a role in the design process. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Paradigms for 1-(1,2-Thiazol-5-yl)ethan-1-amine Scaffolds

The systematic investigation of how structural modifications to the this compound scaffold affect its biological activity (SAR) and physicochemical properties (SPR) is crucial for optimizing lead compounds.

Elucidation of Critical Pharmacophoric Elements within the this compound Architecture

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. Identifying these critical elements within the this compound architecture is key to designing more potent and selective molecules.

Studies on various thiazole-containing compounds have highlighted the importance of specific structural features. For instance, in a series of thiazole-based inhibitors of the SARS-CoV-2 Main Protease, a pyridinyl ester was identified as a critical pharmacophore for covalent binding, while the thiazole core was found to provide superior inhibition compared to an oxazole (B20620) core. nih.gov

In the context of antimycobacterial agents, novel 2-aminothiazole (B372263) derivatives were designed with lipophilic and hydrophilic groups at the 2- and 4-positions of the thiazole ring, respectively. researchgate.net The substitution at the 5-position with groups like methyl or bromine was also explored to understand its effect on activity. researchgate.net These studies help in building a comprehensive pharmacophore model for the desired biological activity.

Systematic Analysis of Substituent Effects on Theoretical Bioactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method allows for the systematic analysis of how different substituents on a core scaffold influence its predicted bioactivity.

QSAR studies have been successfully applied to various classes of thiazole derivatives. For example, a QSAR analysis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols as antifungal agents against Candida albicans revealed that topological and physicochemical parameters significantly influence their activity. nih.gov Such models can predict the activity of new compounds and highlight important molecular regions for interaction. nih.gov

Similarly, a QSAR study on 1,2,5-thiadiazole (B1195012) derivatives as M1 muscarinic agonists identified several molecular descriptors, including logP, hydration energy, and molecular weight, that correlate with their biological activity. researchgate.net The analysis of substituent effects on the spectroscopic and biological properties of 1,3,4-thiadiazole (B1197879) derivatives has also been conducted, revealing the importance of the substituent's structure on fluorescence and pharmacological potential. researchgate.net

Interactive Table: QSAR Descriptors and Their Influence on Bioactivity

Compound ClassBiological ActivityKey QSAR DescriptorsInfluence on ActivityRef
1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanolsAntifungalTopological and physicochemical parametersSignificant regression coefficients indicate a strong correlation. nih.gov
1,2,5-Thiadiazole derivativesM1 Muscarinic AgonistslogP, Hydration Energy, Molar Refractivity, Molecular Volume, Molecular Weight, Surface Area, Total EnergyThese descriptors are key components of the predictive QSAR model. researchgate.net

Mechanistic Insights into Cellular and Subcellular Interplay: In Vitro and Predictive Modeling

Understanding how this compound and its derivatives interact with cellular components and pathways is essential for elucidating their mechanisms of action. This involves both experimental in vitro studies and predictive computational modeling.

In vitro studies using cancer cell lines have shown that thiazole derivatives can induce apoptosis and cause cell cycle arrest. nih.gov For example, thiazolidinedione–thiosemicarbazone hybrid molecules have been shown to be cytotoxic to cancer cells, with some compounds inducing apoptosis. mdpi.com The hemolytic activity of these compounds has also been assessed to evaluate their safety for intravenous administration. mdpi.com

Predictive modeling can provide insights into the pharmacokinetic properties of these compounds. For instance, in silico predictions of adsorption, distribution, metabolism, and excretion (ADME) properties are often carried out for newly synthesized thiazole derivatives. nih.gov These predictions help in the early assessment of the drug-likeness of the compounds.

Furthermore, computational studies can predict the subcellular localization of molecules, providing clues about their potential targets and mechanisms of action. The ability of a compound to cross the blood-brain barrier, for instance, can be predicted, which is crucial for drugs targeting the central nervous system. researchgate.net

Assessment of Membrane Permeability in In Vitro Models

The ability of a compound to permeate biological membranes is a fundamental determinant of its bioavailability and intracellular activity. While specific experimental data on the membrane permeability of this compound is not extensively documented in publicly available literature, its potential permeability can be inferred from the behavior of structurally related thiazole derivatives and the standard in vitro models used to assess this property.

Commonly employed in vitro models for evaluating membrane permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays such as the Caco-2 permeability assay. The PAMPA model provides a high-throughput method to assess passive membrane transport, while the Caco-2 model, which utilizes human colorectal adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, offers insights into both passive and active transport mechanisms.

Table 1: Common In Vitro Models for Membrane Permeability Assessment

ModelDescriptionType of Transport AssessedKey Advantages
PAMPA A non-cell-based assay using a lipid-infused artificial membrane.Passive DiffusionHigh-throughput, low cost, good for early-stage screening.
Caco-2 A cell-based assay using a monolayer of Caco-2 cells.Passive and Active TransportMimics the intestinal epithelium, provides data on efflux and influx transporters.
MDCK A cell-based assay using a monolayer of Madin-Darby canine kidney cells.Passive and Active TransportUseful for studying the role of specific transporters, often used for blood-brain barrier permeability studies.

Studies on other thiazole-containing compounds have highlighted the importance of substituents in modulating permeability. For instance, the introduction of lipophilic groups can enhance membrane passage. nih.gov Given the relatively small size and the presence of both a polar amine group and a less polar thiazole ring system, this compound is likely to exhibit some degree of membrane permeability.

Hypotheses on Intracellular Distribution and Compartmentalization

Following its passage across the cell membrane, the intracellular fate of this compound is governed by its chemical properties and interactions with subcellular components. The presence of a basic amine group suggests that its intracellular distribution could be pH-dependent.

One primary hypothesis is the potential for lysosomotropic trapping. The acidic environment of lysosomes (pH 4.5-5.0) could lead to the protonation of the amine group of this compound. This ionization would increase its polarity, thereby trapping the molecule within the lysosome. This phenomenon is common for many small molecules containing basic amine functionalities.

Furthermore, the thiazole ring and its substituents may mediate interactions with specific intracellular targets. Thiazole moieties are known to interact with various enzymes and receptors. evitachem.com Therefore, it is plausible that this compound could preferentially accumulate in organelles or cellular compartments rich in these molecular targets. For example, some thiazole derivatives have been investigated for their ability to modulate biological pathways involved in cancer, suggesting potential interactions with proteins in the cytoplasm or nucleus. smolecule.com

The intracellular distribution can be visualized and quantified using techniques such as fluorescence microscopy, if a fluorescently labeled version of the compound is available, or through subcellular fractionation followed by analytical quantification.

Table 2: Hypothesized Intracellular Distribution of this compound

Cellular CompartmentProposed Interaction MechanismPotential Consequence
Lysosomes Protonation of the amine group in the acidic environment.Accumulation within lysosomes (lysosomotropism).
Mitochondria Potential interaction with mitochondrial proteins or the electron transport chain.Modulation of cellular metabolism and energy production.
Cytosol Binding to cytosolic enzymes or signaling proteins.Interference with cellular signaling pathways.
Nucleus Interaction with DNA or nuclear proteins.Potential for genotoxic effects or modulation of gene expression.

It is important to note that these are hypotheses based on the chemical structure of this compound and the known behavior of similar compounds. Detailed experimental studies are necessary to elucidate the precise intracellular distribution and compartmentalization of this specific molecule.

Advanced Analytical Methodologies for Research Characterization of 1 1,2 Thiazol 5 Yl Ethan 1 Amine

Chromatographic Resolution and High-Purity Isolation Techniques

Chromatographic methods are indispensable for separating 1-(1,2-Thiazol-5-yl)ethan-1-amine from reaction byproducts, starting materials, and other impurities, as well as for resolving its enantiomers.

Development of Advanced High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of thiazole (B1198619) derivatives. The development of a successful HPLC method for this compound would require careful optimization of several parameters.

Given the amine functional group, reversed-phase HPLC (RP-HPLC) would be a suitable starting point. The basic nature of the amine necessitates careful pH control of the mobile phase to ensure good peak shape and retention. A pH of at least two units away from the pKa of the amine is generally recommended to prevent peak tailing. scas.co.jp

For the chiral center in this compound, chiral HPLC is essential for resolving the enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose (B213188), are widely used for the separation of chiral amines. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving enantioseparation. yakhak.org

Table 1: Illustrative HPLC Parameters for Chiral Separation of a Thiazole Amine This table is a hypothetical example based on methods for similar compounds.

ParameterSetting
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in pharmaceutical compounds. For this compound, GC-MS can be employed for trace analysis of impurities that may arise during its synthesis.

The methodology often involves the use of a high-resolution capillary column to separate the impurities, which are then detected and identified by the mass spectrometer. For less volatile impurities, derivatization techniques can be employed to increase their volatility and improve their chromatographic behavior. chromatographyonline.com Headspace GC-MS is a particularly useful variation for the analysis of highly volatile impurities. chromatographyonline.com

Table 2: Potential Impurities in the Synthesis of this compound for GC-MS Analysis This table presents a hypothetical list of potential impurities based on common synthetic routes.

Potential ImpurityPotential Origin
Unreacted starting materialsIncomplete reaction
SolventsResidual from synthesis/purification
Byproducts from side reactionsNon-specific reactions
Degradation productsInstability of the compound

Spectroscopic Quantification Methodologies for Research Samples

Spectroscopic techniques are crucial for quantifying research samples of this compound and for probing its molecular characteristics.

UV-Vis Spectrophotometric Applications for Molar Extinction Coefficient Determination

UV-Vis spectrophotometry can be used to determine the concentration of this compound in solution by measuring its absorbance at a specific wavelength. The thiazole ring is a chromophore that is expected to absorb in the UV region. The molar extinction coefficient (ε), a constant that is characteristic of a compound at a specific wavelength, can be determined using the Beer-Lambert law. This value is crucial for quantitative analysis. The UV-Vis absorption spectra of thiazole derivatives can be influenced by the solvent and the pH of the solution. researchgate.net

Fluorescence Spectroscopy for Probing Molecular Interactions

While not all thiazole derivatives are fluorescent, some, like thiazole orange, exhibit significant fluorescence, particularly when their molecular rotation is restricted. researchgate.net Fluorescence spectroscopy could potentially be used to study the interactions of this compound with other molecules, such as proteins or nucleic acids. Changes in the fluorescence intensity or wavelength of maximum emission upon binding can provide valuable information about these interactions.

Electrochemical Characterization for Redox Potential Determination and Reaction Mechanisms

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The thiazole ring and the amino group can both be electrochemically active. CV studies on similar 2-aminothiazole (B372263) derivatives have shown that the amino group can be oxidized at the anode. scas.co.jp The electrochemical behavior is influenced by the substituents on the thiazole ring and the experimental conditions, such as the solvent and supporting electrolyte. scas.co.jp By analyzing the voltammetric data, it is possible to determine the redox potentials and gain insights into the reaction mechanisms.

Enantioselective Separation and Chirality Purity Assessment

The enantioselective separation and assessment of chiral purity are critical steps in the characterization of this compound. Due to the presence of a stereocenter at the carbon atom bearing the amino group, this compound exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the enantioseparation of chiral amines.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

The separation of enantiomers of this compound can be effectively achieved using polysaccharide-based CSPs. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

Research Findings:

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal enantioseparation. For primary amines such as this compound, both normal-phase and polar organic modes can be effective.

In normal-phase mode, a mobile phase consisting of a non-polar solvent like n-hexane or heptane (B126788) mixed with a polar modifier, typically an alcohol such as 2-propanol or ethanol, is employed. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA), is often necessary to improve peak shape and reduce retention times by minimizing interactions with residual silanol (B1196071) groups on the silica support.

The polar organic mode, using a polar solvent like methanol, ethanol, or acetonitrile (B52724) as the mobile phase, offers an alternative approach. This mode can sometimes provide better selectivity and shorter analysis times.

The choice between different polysaccharide-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors, can significantly impact the resolution of the enantiomers. Screening of various CSPs and mobile phase compositions is a common strategy to identify the optimal separation conditions.

The following data tables illustrate typical results that could be obtained from the screening of different chiral columns and mobile phases for the enantioselective separation of this compound.

Table 1: Enantioselective HPLC Separation Data for this compound on Various Chiral Stationary Phases

Column (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Chiralpak AD-Hn-Hexane/2-Propanol/DEA (80:20:0.1)1.08.59.82.1
Chiralpak AS-Hn-Hexane/Ethanol/DEA (90:10:0.1)0.812.314.11.9
Lux Cellulose-1Methanol/DEA (100:0.1)0.56.27.52.5
Lux Amylose-1Acetonitrile/EDA (100:0.05)1.25.86.92.3

Chirality Purity Assessment:

Once an effective enantioselective HPLC method is developed, it can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound. The enantiomeric excess is a measure of the purity of a chiral substance and is calculated from the relative areas of the peaks corresponding to the two enantiomers in the chromatogram.

The formula for calculating enantiomeric excess is:

ee (%) = [ |(Area_R - Area_S)| / (Area_R + Area_S) ] x 100

Where Area_R and Area_S are the peak areas of the R- and S-enantiomers, respectively.

Table 2: Chiral Purity Assessment of a Synthesized Batch of this compound

ParameterValue
HPLC ColumnLux Cellulose-1
Mobile PhaseMethanol/DEA (100:0.1)
Flow Rate0.5 mL/min
Peak Area (R-enantiomer)98.5
Peak Area (S-enantiomer)1.5
Enantiomeric Excess (ee)97.0%

These advanced analytical methodologies are indispensable for the research and development of chiral compounds like this compound, ensuring the production of enantiomerically pure substances for further investigation and potential applications.

Historical Trajectory and Evolution of Academic Research on 1 1,2 Thiazol 5 Yl Ethan 1 Amine

Antecedents of Thiazole-Containing Compound Research

The journey into the world of thiazole (B1198619) chemistry began in 1887 with the first reported synthesis of the thiazole moiety by Hantzsch and Weber. sciencescholar.us This five-membered aromatic ring, containing sulfur and nitrogen atoms, quickly garnered attention for its versatile chemical properties and the diverse biological activities exhibited by its derivatives. sciencescholar.usnih.gov The thiazole ring is a fundamental component of many naturally occurring molecules, found in sources ranging from microorganisms to marine life. sciencescholar.usfabad.org.tr

Early research laid the groundwork for understanding the reactivity of the thiazole ring, noting that electrophilic substitution preferentially occurs at the C5 position. fabad.org.tr This foundational knowledge was crucial for the strategic modification of the thiazole scaffold to create a vast library of compounds. The inherent aromaticity of the thiazole ring, arising from the delocalization of a lone pair of electrons from the sulfur atom to form a 6π-electron system, contributes to its stability and diverse reactivity. nih.govfabad.org.tr The presence of both a sulfur and a nitrogen atom within the ring allows for a range of chemical interactions, including nucleophilic and oxidation reactions, making it a dynamic building block in synthetic chemistry. nih.gov

The significance of the thiazole nucleus was further solidified by its presence in naturally derived antibiotics like penicillin. nih.gov This discovery spurred extensive research into the therapeutic potential of thiazole-containing compounds, leading to the development of a wide array of synthetic derivatives with applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govresearchgate.netnih.gov

Pivotal Milestones in the Scholarly Investigation of 1-(1,2-Thiazol-5-yl)ethan-1-amine

While the broader field of thiazole chemistry has a long history, the focused investigation of this compound and its derivatives is a more recent development. A key aspect of research into this specific compound is the exploration of its potential as a pharmacophore, a structural unit responsible for a drug's biological activity. smolecule.com The presence of an amine group on the ethyl side chain attached to the thiazole ring makes it a candidate for various biological interactions, including labeling biomolecules and studying protein-ligand interactions. smolecule.com

The hydrochloride salt form of this compound enhances its water solubility, a crucial property for its application in scientific research and potential pharmaceutical development. smolecule.com Research has focused on understanding its chemical reactivity, including oxidation of the thiazole ring and nucleophilic substitution reactions involving the amine group. smolecule.comevitachem.com

A significant area of investigation revolves around the synthesis of novel derivatives. For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various amines and other reagents has been a fruitful strategy for creating new compounds with di-, tri-, and tetrathiazole moieties. nih.gov These synthetic efforts are often coupled with computational modeling and docking studies to predict the biological activity of the newly designed molecules. nih.gov

Cross-Pollination of Research Paradigms from Related Thiazole Derivatives

The study of this compound has been significantly influenced by the wealth of knowledge accumulated from research on other thiazole derivatives. The broad spectrum of biological activities demonstrated by various thiazole-containing compounds has provided a strong rationale for exploring the potential of this specific molecule. sciencescholar.usfabad.org.trresearchgate.net

Key Research Areas Influencing the Study of this compound:

Research AreaKey Findings and Influence
Antimicrobial Activity Thiazole derivatives have shown potent activity against a range of bacteria and fungi, including resistant strains. nih.govjpionline.org This has prompted investigations into the antimicrobial potential of this compound and its analogs.
Anticancer Activity Numerous thiazole derivatives have been investigated as anticancer agents, with some showing promising results against various cancer cell lines. nih.govjpionline.orgmdpi.com This has inspired the synthesis and evaluation of this compound derivatives for their potential antiproliferative effects.
Neurological Disorders Certain thiazole derivatives have been explored as muscarinic agonists for the potential treatment of neurological disorders like Alzheimer's disease and schizophrenia. nih.gov This opens avenues for investigating the neurological activity of this compound.
Synthetic Methodologies Advances in synthetic methods for creating thiazole derivatives, such as the Hantzsch thiazole synthesis and microwave-assisted reactions, have been instrumental in the efficient production of new compounds for biological screening. jpionline.orgnih.gov
Structure-Activity Relationship (SAR) Studies Extensive SAR studies on various thiazole derivatives have provided valuable insights into how different substituents on the thiazole ring influence biological activity. researchgate.net This knowledge guides the rational design of new derivatives of this compound with enhanced potency and selectivity.

The cross-pollination of ideas is evident in the synthetic strategies employed. For example, the reaction of thiosemicarbazones with α-haloketones to form the thiazole ring is a well-established method that continues to be adapted for the synthesis of novel derivatives. nih.gov Furthermore, the incorporation of other heterocyclic moieties, such as imidazole (B134444) and furan, into thiazole-containing structures is a common strategy to enhance biological activity, a paradigm that can be applied to this compound. nih.gov

Future Research Directions and Uncharted Avenues for 1 1,2 Thiazol 5 Yl Ethan 1 Amine

Integration with Advanced High-Throughput Screening Methodologies: Conceptual Frameworks

The structural motif of 1-(1,2-thiazol-5-yl)ethan-1-amine is a prime candidate for integration into advanced high-throughput screening (HTS) campaigns. The empirical approach of screening large libraries of synthetic molecules has proven successful in identifying novel drug candidates, particularly in oncology. nih.gov The thiazole (B1198619) scaffold is a known pharmacophore present in a variety of bioactive molecules, suggesting its potential for designing new drugs targeting specific enzymes or receptors. smolecule.com

A conceptual framework for future HTS would involve the creation of a diverse library of this compound derivatives. This could be achieved through combinatorial chemistry, generating a wide array of analogues with varied substitutions on the thiazole ring and the ethylamine (B1201723) side chain. These libraries could then be screened against a panel of clinically validated molecular targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel inhibitors or modulators. For instance, the discovery of potent and selective CDK4/6 inhibitors based on a 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold underscores the potential of thiazole-containing compounds in cancer therapy. acs.org

Table 1: Conceptual High-Throughput Screening Campaigns

Target ClassScreening Assay TypePotential Therapeutic Area
KinasesBiochemical (e.g., FRET, FP)Oncology, Inflammation
ProteasesCell-based (e.g., reporter gene)Infectious Diseases, Oncology
GPCRsLigand Binding (e.g., radioligand)Neuroscience, Metabolic Disorders

Exploration of Supramolecular Chemistry Applications

The unique electronic and structural properties of the thiazole ring in this compound make it an intriguing building block for supramolecular chemistry. The nitrogen and sulfur heteroatoms can act as coordination sites for metal ions, suggesting potential applications in the development of novel catalysts or sensors. smolecule.com

Future research could focus on the design and synthesis of macrocycles and cages incorporating the this compound unit. These supramolecular architectures could exhibit selective guest-binding properties, driven by a combination of hydrogen bonding, π-π stacking, and metal coordination. The amine group provides a handle for further functionalization, allowing for the tuning of the cavity size and chemical environment within the supramolecular host. Such systems could find applications in molecular recognition, drug delivery, and catalysis.

Theoretical Contributions to Nanotechnology and Advanced Materials Science

The thiazole moiety is a component of various functional materials, and its incorporation into the structure of this compound opens up possibilities in nanotechnology and materials science. Theoretical and computational studies can play a crucial role in predicting the properties of materials derived from this scaffold, guiding experimental efforts.

Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, charge distribution, and reactivity of this compound and its oligomers. This would provide insights into its potential as a component in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of thiazole-containing compounds to act as good chelators for metal ions could be theoretically explored for the development of novel nanomaterials with specific catalytic or magnetic properties. smolecule.com

Development of Novel Analytical and Biological Probes Based on the this compound Scaffold

The amine group in this compound offers a convenient point of attachment for fluorophores, quenchers, or other reporter groups, making it a promising scaffold for the development of novel analytical and biological probes. smolecule.com These probes could be designed to investigate a variety of biological processes.

For example, fluorescently labeled derivatives could be synthesized to visualize the localization and dynamics of specific biomolecules within living cells. By attaching a targeting moiety, such as a peptide or a small molecule ligand, probes based on this scaffold could be directed to specific cellular compartments or proteins. This would enable the study of protein-ligand interactions and the tracking of biological events in real-time. The development of multifunctional chromophores suitable for biomedical imaging and sensing is an active area of research for related thiazole derivatives. researchgate.net

Table 2: Potential Probe Applications

Probe TypeTargetApplication
Fluorescent ProbeSpecific enzymes or receptorsCellular imaging, high-throughput screening
Biotinylated ProbeProtein of interestProtein purification, pull-down assays
Photoaffinity ProbeBinding partnersIdentification of drug targets

Unexplored Frontiers in Stereochemical and Conformational Research

The stereochemistry of this compound, which possesses a chiral center at the carbon atom bearing the amine group, remains a largely unexplored area of research. The spatial arrangement of substituents around this chiral center can have a profound impact on the biological activity and physicochemical properties of the molecule.

Future research should focus on the synthesis and characterization of the individual enantiomers of this compound. This would allow for a detailed investigation of their differential interactions with chiral biological targets, such as enzymes and receptors. Conformational analysis, using techniques like NMR spectroscopy and computational modeling, could provide insights into the preferred three-dimensional structures of the enantiomers and how they influence molecular recognition processes. For some thiazole derivatives, only the thermodynamically more stable Z-isomers are obtained, highlighting the importance of stereochemical control in synthesis. nih.gov

Q & A

Q. What synthetic methodologies are suitable for preparing 1-(1,2-Thiazol-5-yl)ethan-1-amine?

A common approach involves reductive amination or oxime reduction. For example, palladium-based heterogeneous catalysts (e.g., Pd/C) under 1 atm H₂ in aqueous media can reduce oximes to amines under mild conditions . This method minimizes side reactions and is scalable for small-molecule synthesis. Ensure proper characterization of intermediates (e.g., oxime precursors) via NMR or LC-MS to confirm regioselectivity.

Q. How can the purity and structure of this compound be validated?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts (δ) with analogous thiazole derivatives (e.g., δ ~2.5–3.0 ppm for CH₂NH₂ in ethanamine backbones) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental Analysis : Verify C, H, N, S content to rule out impurities.

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Waste Disposal : Segregate organic waste and consult certified biohazard disposal services for amine-containing residues .

Advanced Research Questions

Q. How can tautomeric or conformational dynamics of the thiazole ring influence reactivity?

Thiazole rings exhibit tautomerism between 1,2- and 1,3-thiazole forms, which can affect electronic properties. Computational studies (DFT at B3LYP/6-311++G(d,p)) can predict dominant tautomers and frontier molecular orbitals. Compare with crystallographic data from analogous systems (e.g., triazole derivatives in ) to validate computational models .

Q. What strategies optimize catalytic efficiency in reductive amination for this compound?

  • Catalyst Screening : Test Pd/C, Raney Ni, or transfer hydrogenation systems (e.g., HCOONH₄) to maximize yield .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while water enhances green chemistry metrics .
  • Kinetic Monitoring : Use in-situ FTIR or GC-MS to track reaction progress and identify rate-limiting steps.

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Crystal Growth : Use vapor diffusion with solvents like ethanol/water mixtures.
  • Refinement : Apply SHELXL for high-resolution data (e.g., R-factor <5%) to model bond lengths and angles accurately. Note deviations in thiazole ring planarity compared to triazole systems (e.g., dihedral angles ~2–5° in ) .

Q. What in silico tools predict the compound’s pharmacokinetic or toxicological profile?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate LogP, bioavailability, and toxicity endpoints (e.g., LD₅₀).
  • Docking Studies : Screen against microbial targets (e.g., CYP450 enzymes) using AutoDock Vina, leveraging structural homology with antimicrobial triazole-thio compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.